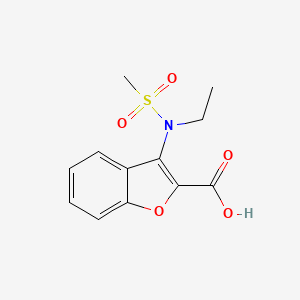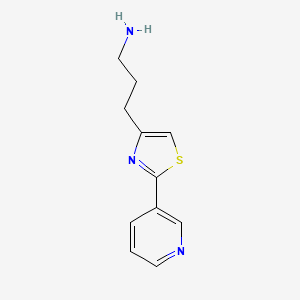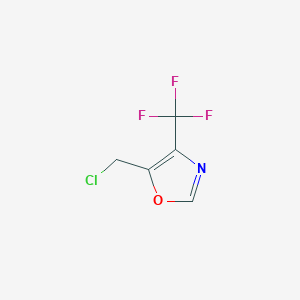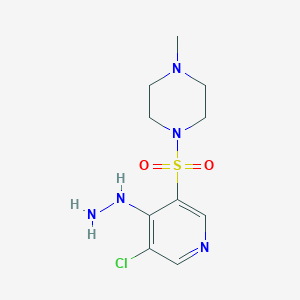
6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-氟苯基)-2-羟基-4-(三氟甲基)烟腈是一种化学化合物,以其独特的结构特征和在各个科学领域中的潜在应用而闻名。该化合物含有三氟甲基、氟苯基和羟基,连接到烟腈核心上,使其成为研究和工业用途的多功能分子。
准备方法
合成路线和反应条件
6-(3-氟苯基)-2-羟基-4-(三氟甲基)烟腈的合成通常涉及多步有机反应。一种常见的方法包括铃木-宫浦偶联反应,该反应广泛用于形成碳-碳键。 此反应涉及在钯催化下硼酸衍生物与卤代前体的偶联 .
工业生产方法
该化合物的工业生产可能涉及优化反应条件以实现更高的收率和纯度。这包括控制温度、压力以及使用特定催化剂来促进反应。合成过程的可扩展性对于工业应用至关重要。
化学反应分析
反应类型
6-(3-氟苯基)-2-羟基-4-(三氟甲基)烟腈可以进行各种化学反应,包括:
氧化: 羟基可以被氧化形成羰基化合物。
还原: 腈基可以被还原为胺。
取代: 氟苯基可以参与亲电芳香取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 可以使用氢化铝锂 (LiAlH₄) 或金属催化下的氢气 (H₂) 等还原剂。
取代: 硝酸 (HNO₃) 或硫酸 (H₂SO₄) 等试剂可以促进亲电芳香取代。
主要产物
氧化: 形成酮或醛。
还原: 形成胺。
取代: 在芳环上引入各种官能团。
科学研究应用
6-(3-氟苯基)-2-羟基-4-(三氟甲基)烟腈在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 探索其潜在的治疗特性,包括抗肿瘤活性.
工业: 用于开发新材料和化学工艺。
作用机制
6-(3-氟苯基)-2-羟基-4-(三氟甲基)烟腈的作用机制涉及其与特定分子靶标的相互作用。三氟甲基可以增强化合物的亲脂性,使其能够与蛋白质或酶中的疏水口袋相互作用。羟基可以形成氢键,有助于化合物的结合亲和力和特异性。
相似化合物的比较
类似化合物
3-氟苯基衍生物: 具有类似氟苯基的化合物。
三氟甲基取代烟腈: 在烟腈核心上带有三氟甲基的化合物。
独特性
6-(3-氟苯基)-2-羟基-4-(三氟甲基)烟腈因其官能团的组合而脱颖而出,这些官能团赋予了其独特的化学和生物特性。
属性
分子式 |
C13H6F4N2O |
|---|---|
分子量 |
282.19 g/mol |
IUPAC 名称 |
6-(3-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H6F4N2O/c14-8-3-1-2-7(4-8)11-5-10(13(15,16)17)9(6-18)12(20)19-11/h1-5H,(H,19,20) |
InChI 键 |
WHTWDOKBTCZCLM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B11806297.png)

![5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11806311.png)

